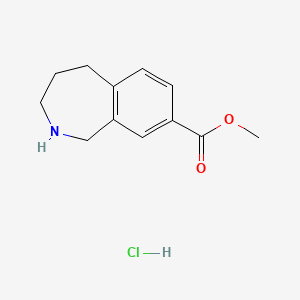

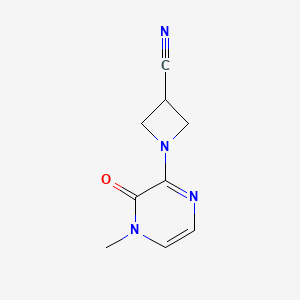

3-(4-Acetamidophenyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetamidophenol, also known as Acetaminophen, is a widely used antipyretic and analgesic drug . It has a linear formula of CH3CONHC6H4OH .

Synthesis Analysis

One method of synthesis involves the one-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol . Another method involves a two-step synthesis of paracetamol, which was found to be low-yielding and unreliable due to the poor solubility of 4-aminophenol .Molecular Structure Analysis

The molecular formula of 4-Acetamidophenol is C8H9NO2, and it has a molecular weight of 151.16 g/mol .Chemical Reactions Analysis

4-Acetamidophenol can be used to synthesize a novel series of pyridazinones, thiazoles derivatives, and other heterocycles via interaction with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions .Physical And Chemical Properties Analysis

4-Acetamidophenol has a density of 1.3±0.1 g/cm3, a boiling point of 387.8±25.0 °C at 760 mmHg, and a melting point of 168-172 °C (lit.) .Aplicaciones Científicas De Investigación

Coordination Complexes and Antioxidant Activity

- Coordination Complexes : Pyrazole-acetamide derivatives have been utilized in synthesizing coordination complexes with Co(II) and Cu(II) ions. These complexes exhibit distinct crystal structures and supramolecular architectures through hydrogen bonding interactions. (Chkirate et al., 2019)

- Antioxidant Activity : The synthesized ligands and their complexes demonstrated significant in vitro antioxidant activity, assessed through various methods like DPPH, ABTS, and FRAP. (Chkirate et al., 2019)

Synthesis and Biological Evaluation

- Anti-bacterial Drugs : Pyrazole compounds have been developed as multi-heterocyclic antibacterial drugs. Their structures were confirmed through spectral studies, and biological activity was assessed using antibacterial studies with MTT assay methods. (Dhevaraj et al., 2019)

- Electronic Properties and Molecular Docking : Studies on the electronic properties, molecular electrostatic potential, and thermodynamic properties of these pyrazole derivatives were conducted. Molecular docking studies predicted their potential pharmacokinetic properties. (Dhevaraj et al., 2019)

Novel Derivatives Synthesis and Cancer Therapy

- Synthesis of Novel Derivatives : New compounds like 1-acetyl-1H-benzimidazolo-2(3H)-one and N-(2-acetamidophenyl) derivatives were synthesized and characterized by X-ray diffraction. (Sebhaoui et al., 2020)

- Molecular Docking and Cancer Therapy : These compounds were investigated for their binding modes within Tyrosine-protein kinase JAK2, using molecular docking and dynamics simulation studies, indicating their potential in cancer therapy. (Sebhaoui et al., 2020)

Computational and Pharmacological Evaluation

- Pharmacological Potential : 1,3,4-oxadiazole and pyrazole novel derivatives were evaluated computationally and pharmacologically. Studies included toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. (Faheem, 2018)

- Docking and Inhibitory Effects : These derivatives demonstrated binding and moderate inhibitory effects in various assays, indicating their pharmacological relevance. (Faheem, 2018)

Synthesis of Derivatives for Biological Activities

- Synthesis for Biologically Active Compounds : Studies on 3-phenyl-1H-pyrazole derivatives revealed their importance as intermediates in synthesizing various biologically active compounds, including potential anticancer drugs. (Liu et al., 2017)

- Optimization of Synthetic Methods : The synthesis methods for these compounds were optimized for higher yield and suitability for industrial production. (Liu et al., 2017)

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8(15)13-10-4-2-9(3-5-10)11-6-7-12-14-11/h2-7H,1H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXXEMFNEZVWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Acetamidophenyl)-1H-pyrazole | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2544401.png)

![(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2544404.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2544410.png)

![3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)